

Application Notes and Protocols for Cystadane (Betaine Anhydrous) in Animal Research Models

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Compound of Interest

Compound Name: Cystadane

Cat. No.: B10759229

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of **Cystadane** (betaine anhydrous) in various animal research models. This document includes detailed experimental protocols, a summary of quantitative data from relevant studies, and visualizations of key signaling pathways to guide researchers in designing and executing their studies.

Core Applications in Animal Models

Cystadane, a naturally occurring compound, has been investigated in a multitude of animal models for its therapeutic potential in various pathological conditions. Its primary roles as a methyl donor and an osmolyte make it a compound of interest in studies related to liver disease, metabolic disorders, neurological conditions, and more.

Key Research Areas:

- **Hepatoprotection:** Amelioration of non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD).
- **Metabolic Regulation:** Improvement of insulin resistance and management of hyperhomocysteinemia.
- **Neuroprotection:** Investigation of its effects in models of neurodevelopmental and neurodegenerative disorders.

- Production Animal Health: Enhancement of performance and resilience in poultry under heat stress.

Quantitative Data Summary

The following tables summarize key quantitative data from various animal studies investigating the effects of **Cystadane**.

Table 1: **Cystadane** Dosage and Administration in Rodent Models

Animal Model	Condition	Dosage	Administration Route	Duration	Key Findings	Reference(s)
Mice (C57BL/6)	Non-alcoholic Fatty Liver Disease (NAFL)	1% (w/w) in diet	Oral (in diet)	7-8 months	Reduced hepatic fat, fasting glucose, insulin, and triglycerides.[1]	[1]
Mice (C57BL/6, Cbs+/-)	Mild Hyperhomocysteinemia	1%, 2%, 4% (w/w) in diet	Oral (in diet)	Not specified	Dose-dependent decrease in plasma homocysteine.[2]	[2]
Mice (Mthfr knockout)	Severe Hyperhomocysteinemia	2% (w/w) in maternal diet	Oral (in diet)	Pregnancy & Lactation	Decreased mortality and improved somatic development in pups.[3]	[3]
Rats	Acute/Chronic Hepatic Injury (BDL & TAA-induced)	10 and 50 mg/kg	Intraperitoneal (i.p.)	Not specified	Ameliorated hepatic injury and oxidative stress.[4][5]	[4][5]
Rats	Methionine-loading induced Hyperhomocysteinemia	1.7 and 3.4 mmol/kg	Intravenous (i.v.)	Single dose	Dose-dependent reduction in plasma homocysteine	[6]

<div> <div>ocysteinemia</div> <div></div> </div>					<div> <div>ne elevation.</div> <div>[6]</div> </div>
<div> <div>Mice (ICR)</div> <div></div> </div>	<div> <div>Valproic Acid-induced Autism-like Behavior</div> <div></div> </div>	<div> <div>Not specified</div> <div></div> </div>	<div> <div>Not specified</div> <div></div> </div>	<div> <div>Not specified</div> <div></div> </div>	<div> <div>Reduced homocysteine levels and ameliorated behavioral abnormalities.[7]</div> <div>[7]</div> </div>

Table 2: **Cystadane** Application in Poultry Models

| Animal Model | Condition | Dosage | Administration Route | Duration | Key Findings | Reference(s) |

| :--- | :--- | :--- | :--- | :--- | :--- |

| Broilers (Ross 308) | Heat Stress (35°C) | 1000 ppm, 2000 ppm in diet | Oral (in diet) | 38 days | Higher body weight, lower feed conversion, and reduced mortality.[8] |[8] |

| Laying Hens | Heat Stress (38°C) | 1000 ppm in diet | Oral (in diet) | 16 weeks | Restored laying percentage and egg mass, reduced mortality.[8] |[8] |

| Broilers | Heat Stress (30°C) | 1 g/kg, 1.5 g/kg, 2 g/kg in feed | Oral (in feed) | 23 days | Improved feed conversion ratio.[9] |[9] |

Signaling Pathways and Mechanisms of Action

Cystadane exerts its effects through several key signaling pathways. Its role as a methyl donor is central to homocysteine metabolism, while its influence on lipid metabolism and insulin signaling contributes to its hepatoprotective effects.

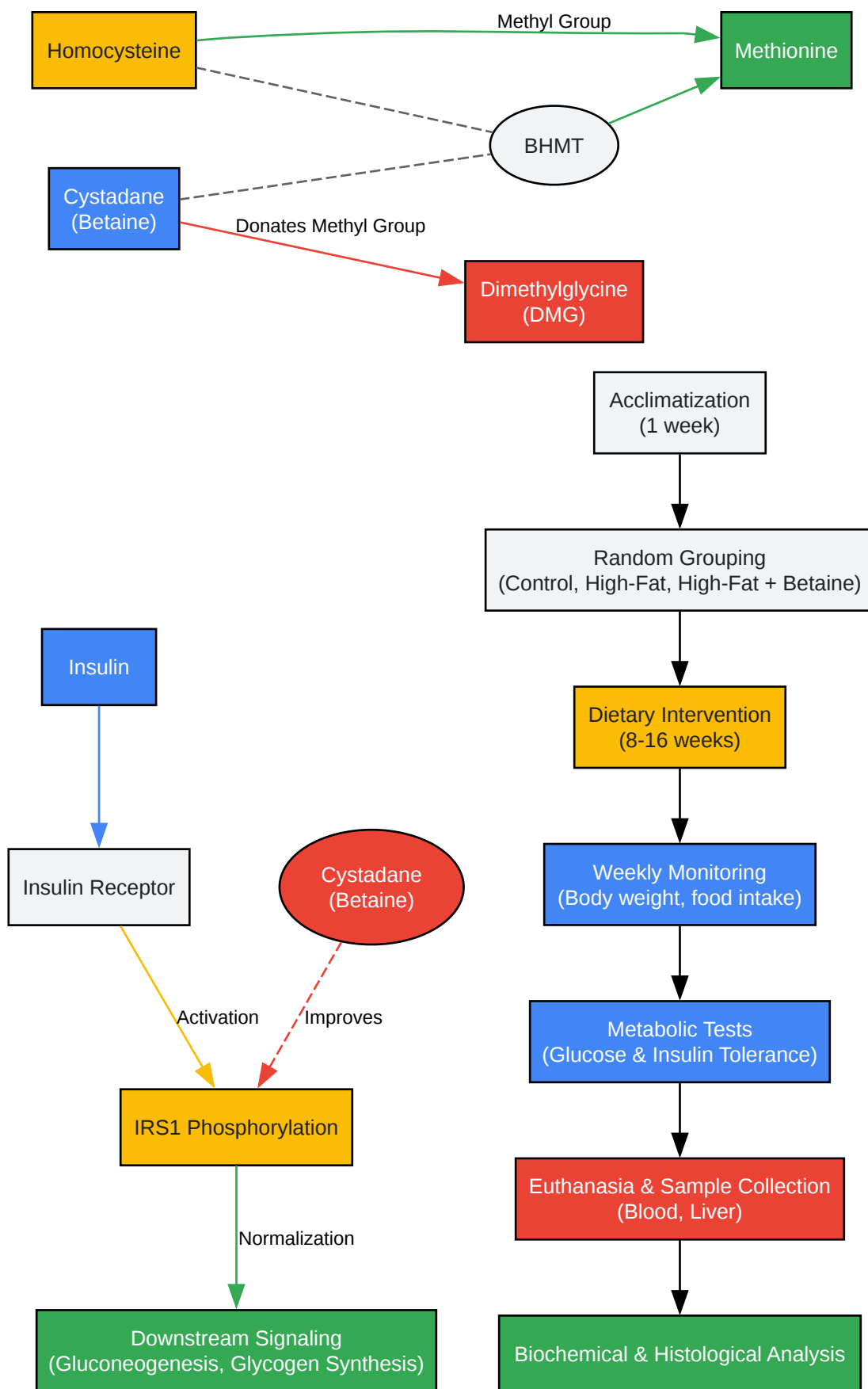
Homocysteine Metabolism

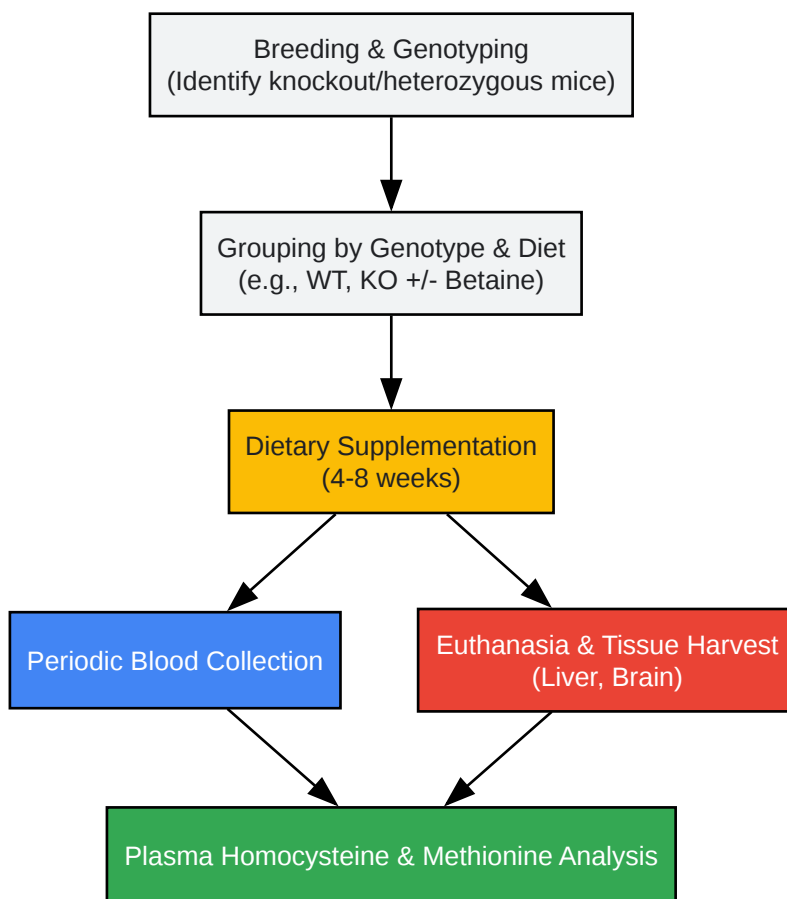
Cystadane provides a methyl group for the remethylation of homocysteine to methionine, a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT).[2][10] This pathway is particularly important when the folate-dependent remethylation pathway is compromised.[11]

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4 / 8

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